N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its complex structure, which includes a benzyl group, a cyclohexylacetamido group, and an imidazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Cyclohexylacetamido Group: This step involves the acylation of the benzyl group with cyclohexylacetic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclohexyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazole ring or the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl and cyclohexyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products:
Oxidation: Benzyl alcohols, cyclohexanones.
Reduction: Reduced imidazole derivatives, amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The benzyl and cyclohexylacetamido groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-benzyl-1H-imidazole-4-carboxamide: Lacks the cyclohexylacetamido group, potentially resulting in different biological activity.
1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide: Lacks the benzyl group, which may affect its binding properties and efficacy.
Uniqueness: N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of both the benzyl and cyclohexylacetamido groups enhances its versatility and effectiveness in various chemical and biological contexts.
Properties
IUPAC Name |
N-benzyl-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c31-25(15-20-7-3-1-4-8-20)29-23-13-11-22(12-14-23)17-30-18-24(28-19-30)26(32)27-16-21-9-5-2-6-10-21/h2,5-6,9-14,18-20H,1,3-4,7-8,15-17H2,(H,27,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVMKDMCIVCNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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